2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate
Description
2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is an organic compound belonging to the class of oxathiine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a dihydro-1,4-oxathiine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H13FO3S |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(2-fluorophenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |
InChI |
InChI=1S/C17H13FO3S/c18-13-8-4-5-9-14(13)21-17(19)15-16(22-11-10-20-15)12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
YMZKNKFPORXUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)OC2=CC=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate typically involves the reaction of 2-fluorophenyl isothiocyanate with phenylacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxathiine ring. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxathiine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxathiine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
The compound 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is a heterocyclic organic compound that has garnered attention in various scientific research applications. This article will explore its synthesis, biological activities, and potential applications in medicinal chemistry, providing a comprehensive overview supported by data tables and documented case studies.
Structural Features
The compound contains an oxathiine ring, which is characterized by the presence of sulfur and oxygen atoms in a six-membered ring structure. The fluorophenyl and phenyl substituents enhance its chemical diversity and potential reactivity.
Pharmacological Potential
Research indicates that compounds within the oxathiine class exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that oxathiines can possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, which could be beneficial in treating chronic inflammatory conditions.
- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, warranting further exploration in cancer therapeutics.
Case Studies
Several studies have documented the efficacy of similar compounds in various biological assays:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated derivatives of oxathiines against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations .
- Anti-inflammatory Activity : Research conducted on oxathiine derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : A recent study assessed the cytotoxic effects of oxathiine derivatives on human cancer cell lines. Results showed promising IC50 values indicating selective cytotoxicity towards cancer cells while sparing normal cells .
Drug Development
The unique structural features of 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate position it as a valuable scaffold for drug development. Its diverse biological activities make it a candidate for further modification to enhance potency and selectivity.
Potential Therapeutic Areas
Given its pharmacological profile, this compound may find applications in:
- Infectious Diseases : As a new class of antimicrobial agents.
- Chronic Inflammatory Conditions : To develop therapies targeting inflammation.
- Oncology : As part of novel anticancer drug formulations.
Mechanism of Action
The mechanism of action of 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The oxathiine ring can interact with receptor sites, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
2-Fluorophenyl 3-phenyl-1,4-oxathiine-2-carboxylate: Lacks the dihydro component, leading to different reactivity and stability.
3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate: Lacks the fluorophenyl group, affecting its electronic properties and biological activity.
2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-sulfonate: Contains a sulfonate group instead of a carboxylate, leading to different solubility and reactivity.
Uniqueness: The presence of both the fluorophenyl group and the dihydro-1,4-oxathiine ring in 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties contribute to its potential as a versatile compound in various scientific research applications .
Biological Activity
2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a unique oxathiine ring structure, which is significant for its biological activity. The presence of the fluorophenyl and phenyl groups contributes to its lipophilicity and potential receptor interactions.
The biological activity of 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase activity, which is crucial in various physiological processes including respiration and acid-base balance .
- Antiviral Activity : Similar compounds have demonstrated antiviral properties through mechanisms such as inhibiting viral replication. For example, cycloaddition reactions similar to those involving this oxathiine derivative have been reported to yield compounds with significant antiviral activity against influenza viruses .
- Anticancer Properties : The oxathiine scaffold has been linked to anticancer activities by modulating signaling pathways involved in cell proliferation and apoptosis. Compounds with similar structures have shown promise in targeting cancer cells selectively .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrase | |
| Antiviral | Potential inhibition of viral replication | |
| Anticancer | Modulation of cancer cell signaling |
Case Studies
- Case Study on Antiviral Properties : A study conducted on derivatives of oxathiines demonstrated their effectiveness against influenza A and B viruses. The compound's structural similarity to known antiviral agents suggests that it could be developed further for clinical use .
- Case Study on Anticancer Activity : Research involving a series of oxathiine derivatives showed that modifications in the substituents led to varying levels of cytotoxicity against different cancer cell lines. The findings indicated that the presence of the fluorophenyl group enhances the compound's ability to penetrate cellular membranes and exert cytotoxic effects .
- Clinical Implications : The pharmacological properties observed in preclinical studies suggest potential applications in treating viral infections and cancers. Further research is warranted to explore these therapeutic avenues .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate?
- Methodology : Use a stepwise approach combining nucleophilic substitution and cyclization. For example, start with fluorophenol and 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Adjust stoichiometry (1.2:1 molar ratio of fluorophenol to acyl chloride) and temperature (80–100°C) to improve yield .
- Data Contradiction : Conflicting reports on cyclization efficiency (40–70% yields) suggest solvent polarity (DMF vs. THF) and catalyst choice (e.g., pyridine vs. triethylamine) significantly impact outcomes. Validate via GC-MS and NMR to confirm product purity.
Q. How to characterize the stereochemistry and conformation of the oxathiine ring in this compound?
- Methodology : Employ X-ray crystallography (as in for analogous hexahydroquinoline derivatives) to resolve spatial arrangement. For solution-phase analysis, use NOESY NMR to detect through-space proton interactions, particularly between the oxathiine sulfur and adjacent substituents.
- Advanced Tip : Compare experimental data with DFT calculations (B3LYP/6-311+G(d,p)) to validate conformational stability.
Advanced Research Questions
Q. What strategies resolve discrepancies in bioactivity data across different assays (e.g., antimicrobial vs. calcium channel modulation)?
- Methodology : Perform orthogonal assays to isolate confounding variables. For example:
- Calcium flux assays (Fluo-4 AM dye) to evaluate ion channel effects.
- MIC testing against Gram-positive/negative bacteria to assess antimicrobial activity.
- Cross-validate with structural analogs (e.g., methyl-substituted oxathiines) to identify substituent-dependent activity trends .
- Data Table :
| Assay Type | Activity (IC50/MIC) | Reference Compound |
|---|---|---|
| Calcium | 12.5 µM | Nifedipine |
| Antimicrobial | 25 µg/mL | Ciprofloxacin |
Q. How to design a structure-activity relationship (SAR) study for fluorophenyl-oxathiine derivatives?
- Methodology :
- Variation Points : Replace the fluorophenyl group with chloro-, nitro-, or methoxy-substituted aryl groups.
- Key Metrics : LogP (lipophilicity), steric parameters (Taft’s Es), and electronic effects (Hammett σ).
- Statistical Tools : Multivariate regression (PLS or PCA) to correlate substituent properties with bioactivity .
- Contradiction Note : Conflicting SAR outcomes may arise from assay-specific sensitivity (e.g., fluorophenyl’s electron-withdrawing effects enhancing antimicrobial activity but reducing calcium channel binding).
Technical Validation & Reproducibility
Q. What analytical techniques confirm the absence of byproducts from the oxathiine ring closure?
- Methodology :
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect residual starting materials or ring-opened byproducts.
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass accuracy.
Q. How to address batch-to-batch variability in crystallinity and solubility?
- Methodology :
- Polymorph Screening : Use solvents of varying polarity (e.g., ethanol, acetone) for recrystallization.
- DSC/TGA : Monitor thermal behavior to identify stable polymorphs.
- Solubility Enhancers : Co-crystallize with cyclodextrins or use amorphous solid dispersions.
Data Sources & Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
